molecular formula C18H21N5O3 B14098741 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide

カタログ番号: B14098741
分子量: 355.4 g/mol
InChIキー: NZNIYCNIAZPWCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide is a complex organic compound that features a pyrazole ring and a quinoxaline derivative

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Quinoxaline Derivative Synthesis: The quinoxaline derivative is prepared by the condensation of o-phenylenediamine with a dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the pyrazole and quinoxaline derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the quinoxaline moiety.

    Substitution: Both the pyrazole and quinoxaline rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the quinoxaline moiety could produce dihydroquinoxalines.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool in biochemical assays.

Medicine

Medically, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide has potential as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

作用機序

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and quinoxaline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

    3,5-Dimethyl-4-iodo-1H-pyrazole: This compound shares the pyrazole ring but lacks the quinoxaline derivative.

    N-(2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)acetamide: This compound contains the quinoxaline moiety but has a different substituent on the amide nitrogen.

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide lies in its combination of the pyrazole and quinoxaline rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

特性

分子式

C18H21N5O3

分子量

355.4 g/mol

IUPAC名

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]propanamide

InChI

InChI=1S/C18H21N5O3/c1-11-13(12(2)22-21-11)7-8-16(24)19-9-10-23-15-6-4-3-5-14(15)20-17(25)18(23)26/h3-6H,7-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,22)

InChIキー

NZNIYCNIAZPWCA-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=NN1)C)CCC(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。